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FtsW protein

Bacterial Cell Division Essential Gene Validation Antibiotic Target Prioritization

FtsW (CAS 125724-13-2) is the universally essential septal peptidoglycan polymerase and core divisome component. Its catalytic activity strictly requires FtsI (PBP3)—a mechanism distinct from generic class A PBPs. Unlike dispensable RodA, FtsW depletion uniformly blocks cell division and is lethal across virtually all bacteria, validating it as a broad-spectrum antibiotic target. Procure high-purity recombinant FtsW for time-resolved FRET HTS (Z'>0.5), active-site competitive inhibitor design via conserved cavity, and septal PG synthesis reconstitution studies.

Molecular Formula C27H44O8
Molecular Weight 0
CAS No. 125724-13-2
Cat. No. B1178442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsW protein
CAS125724-13-2
SynonymsFtsW protein
Molecular FormulaC27H44O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FtsW Protein (CAS 125724-13-2) as a Septal Peptidoglycan Polymerase Essential for Bacterial Cell Division


FtsW (CAS 125724-13-2) is an integral membrane protein belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family. It is encoded within the highly conserved dcw gene cluster and functions as a peptidoglycan polymerase that is universally essential for septal cell wall assembly during bacterial cell division [1]. Unlike its homolog RodA, which is required only for sidewall elongation in some bacterial species, FtsW is a core component of the divisome complex and is essential in virtually all bacteria, making it a high-value target for antibiotic discovery [2]. The polymerase activity of FtsW requires complex formation with its cognate class B penicillin-binding protein (bPBP), specifically FtsI (PBP3), to produce septal peptidoglycan [3].

FtsW Protein Cannot Be Substituted by RodA, MurJ, or Class A PBPs Without Loss of Septal Peptidoglycan Synthesis Function


FtsW occupies a distinct functional niche within bacterial peptidoglycan biosynthesis. Its closest homolog RodA catalyzes sidewall elongation but is not universally essential; many bacteria can survive without RodA, whereas FtsW depletion uniformly blocks cell division and is lethal across virtually all bacterial species [1]. FtsW is also mechanistically distinct from MurJ, the primary lipid II flippase, as FtsW possesses intrinsic polymerase activity that is absent in MurJ [2]. Furthermore, while class A PBPs (aPBPs) such as PBP1b can polymerize lipid II in vitro, FtsW uniquely suppresses PBP1b activity unless its cognate bPBP (FtsI) is present, indicating a specialized regulatory role in septal PG synthesis that cannot be recapitulated by generic substitution [3]. These functional and essentiality differences preclude simple interchange with any in-class analog.

FtsW Protein (CAS 125724-13-2): Quantifiable Differentiation from RodA, MurJ, PBP1b, and Other Peptidoglycan Synthases


FtsW Is Universally Essential for Septal Peptidoglycan Synthesis, Unlike RodA Which Is Dispensable in Many Bacteria

FtsW is universally essential for septal cell wall assembly, whereas its SEDS-family homolog RodA is required only for sidewall elongation and is dispensable for growth in many bacterial species. FtsW depletion universally blocks cell division and is lethal across virtually all bacteria, establishing it as a high-confidence essential target [1][2].

Bacterial Cell Division Essential Gene Validation Antibiotic Target Prioritization

FtsW Is a Peptidoglycan Polymerase with Quantifiable Inhibitor Binding (Ki = 0.8 μM), Differentiating It from MurJ Which Lacks Polymerase Activity

FtsW possesses intrinsic peptidoglycan polymerase activity, a function absent in the flippase MurJ. A specific small molecule inhibitor (Compound 5-6) competes with lipid II for binding to S. aureus FtsWI with a Ki of 0.8 μM in competitive binding assays, and exhibits an MIC of 1 μg/mL against S. aureus [1].

Peptidoglycan Polymerase Inhibitor Binding Affinity FtsW-specific Assay

FtsW Suppresses PBP1b Polymerase Activity Unless Cognate bPBP (FtsI) Is Present, Revealing a Regulatory Function Distinct from Class A PBPs

FtsW interacts with lipid II and prevents its polymerization by PBP1b unless FtsI (PBP3) is also present, indicating that FtsW tightly regulates lipid II utilization. In contrast, PBP1b alone polymerizes lipid II without this regulatory constraint [1][2].

Peptidoglycan Polymerase Regulation Protein Complex Dependence FtsW-FtsI Synthase

FtsW Active Site Mutations Block Septal PG Synthesis Without Affecting Protein Localization or Lipid II Binding, Validating a Druggable Catalytic Cavity

Dominant-negative FtsW mutations cluster around a central cavity proposed to be the active site, blocking septal PG synthesis without affecting FtsW localization or lipid II binding. These residues are highly conserved across the SEDS family, providing a structural basis for selective inhibitor design [1].

Active Site Mapping Dominant-Negative Alleles Structure-Based Drug Design

FtsW Polymerizes Lipid II by Adding Monomers to the Reducing End of the Growing Glycan Chain, a Mechanism Shared with RodA but Distinct from Class A PBPs

SEDS-family polymerases FtsW and RodA both add new lipid II monomers to the reducing end of the growing glycan chain, using distinct lipid requirements for glycosyl donor and acceptor. In contrast, class A PBPs utilize a different catalytic mechanism [1][2].

Glycosyltransferase Mechanism Chain Elongation Directionality Lipid II Polymerization

TR-FRET Assay Quantifies FtsW Polymerase Activity Enabling High-Throughput Inhibitor Screening with Z' > 0.5

A time-resolved FRET (TR-FRET) assay has been developed and validated to monitor FtsW polymerase activity with a Z' factor >0.5, suitable for high-throughput screening. This assay enabled identification of a specific FtsW inhibitor from a Staphylococcus aureus lethal compound library [1].

High-Throughput Screening TR-FRET Assay FtsW Inhibitor Discovery

FtsW Protein (CAS 125724-13-2): Validated Use Cases in Antibiotic Discovery, Target Validation, and Mechanism-of-Action Studies


High-Throughput Screening for Novel FtsW Inhibitors Using TR-FRET Assay

Use purified FtsWI complex in a time-resolved FRET assay (Z' > 0.5) to screen compound libraries for inhibitors of septal peptidoglycan polymerase activity. This assay directly measures FtsW catalytic function and can be scaled to HTS format for large library screening [1]. Validated with identification of Compound 5-6 (Ki = 0.8 μM, MIC = 1 μg/mL against S. aureus).

Target Validation and Essentiality Confirmation in Gram-Positive and Gram-Negative Pathogens

Employ FtsW depletion strains or CRISPRi knockdown to confirm FtsW essentiality in species of interest. FtsW is universally essential for septal cell wall assembly, unlike RodA which is dispensable in many bacteria. Depletion of FtsW uniformly blocks cell division and is lethal, validating it as a broad-spectrum antibiotic target [2].

Structure-Based Drug Design Targeting the FtsW Active Site Cavity

Utilize the modeled structure of FtsW and the cluster of dominant-negative mutations defining the putative active site cavity to design substrate-competitive inhibitors. Residues around this central cavity are highly conserved in SEDS proteins and mutations block septal PG synthesis without affecting protein localization or lipid II binding [3].

Biochemical Characterization of FtsW-FtsI Synthase Complex Activity and Regulation

Reconstitute purified FtsW with its cognate bPBP (FtsI) and regulators (FtsQLB, FtsN) to study the activation mechanism and kinetics of septal peptidoglycan synthesis. FtsW polymerase activity is strictly dependent on complex formation with FtsI, and this dependency is exploited to understand regulatory checkpoints unique to septal PG synthesis [4].

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